molecular formula C7H8BrIN2 B3016542 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine CAS No. 2256060-05-4

5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine

Cat. No.: B3016542
CAS No.: 2256060-05-4
M. Wt: 326.963
InChI Key: YTGOIDMZTWKOMV-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H8BrIN2 It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 5 and 2 positions, respectively, and methyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine can be achieved through a series of chemical reactions. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium catalysts to couple aryl halides with arylboronic acids. For instance, starting with 5-bromo-2-methylpyridin-3-amine, the compound can be synthesized by reacting it with iodine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as arylboronic acids in the presence of palladium catalysts are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound’s bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-iodo-4,6-dimethylpyridin-3-amine is unique due to the specific positioning of bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specific applications in research and industry .

Properties

IUPAC Name

5-bromo-2-iodo-4,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrIN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGOIDMZTWKOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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